molecular formula C9H13N3O5 B120496 2'-Deoxy-5-hydroxycytidine CAS No. 52278-77-0

2'-Deoxy-5-hydroxycytidine

Cat. No. B120496
CAS RN: 52278-77-0
M. Wt: 243.22 g/mol
InChI Key: CKZJTNZSBMVFSU-UBKIQSJTSA-N
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Description

2'-Deoxy-5-hydroxycytidine is a modified nucleoside that arises from the oxidation of 2'-deoxycytidine, a component of DNA. This modification can occur through various oxidative processes, including exposure to reactive oxygen species or ionizing radiation. The presence of such modified nucleosides is associated with the regulation of gene expression and can have implications for DNA repair, mutagenesis, and carcinogenesis .

Synthesis Analysis

The synthesis of 2'-Deoxy-5-hydroxycytidine and related compounds has been explored in several studies. One

Scientific Research Applications

DNA Damage and Mutagenic Potential

2'-Deoxy-5-hydroxycytidine (5-OHdC) is a major stable oxidation product of 2'-deoxycytidine. It's essential to understand its mutagenic potential as it is readily formed in DNA by active oxygen species. Studies reveal that 5-OHdC can be efficiently incorporated into DNA by DNA polymerase. This incorporation could lead to mutagenesis, indicating its potential role in processes like cancer and aging (Purmal et al., 1994) (Wagner et al., 1992).

Role in Epigenetic Modifications

5-Hydroxymethyl-2'-deoxycytidine (5hmdC) is identified as an oxidation product of 5-methylcytosine in DNA and plays a significant role in epigenetic regulation. In cancer tissues, a substantial depletion of 5hmdC is observed, adding complexity to the aberrant epigenome found in cancer. This depletion might serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).

Synthesis and Applications in DNA Research

The synthesis of derivatives and analogs of 5-OHdC is an area of active research. These synthesized compounds are useful in studies related to DNA modifications and the development of nucleoside analogs for various applications. For example, the synthesis of 5-hydroxy-2'-deoxycytidine phosphoramidite aids in DNA research and epigenetic studies (Romieu et al., 1997) (Yang et al., 2022).

Implications in DNA Repair Mechanisms

5-OHdC and its derivatives are substrates for various DNA repair enzymes, like endonuclease III and formamidopyrimidine DNA N-glycosylase. This implies their potential role in DNA repair mechanisms and the cellular response to oxidative damage (Hatahet et al., 1994).

Involvement in DNA Methylation and Demethylation

The role of 5-OHdC in DNA methylation and demethylation processes is crucial. These processes are significant in cancer development, as shown in studies analyzing the levels of epigenetic DNA modifications in various colon pathologies, including cancer (Dziaman et al., 2018).

Safety And Hazards

2’-Deoxy-5-hydroxycytidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment as required .

Future Directions

The future directions of research on 2’-Deoxy-5-hydroxycytidine could involve further studies on its synthesis, mechanism of action, and potential applications in medicine and biology. More research is needed to fully understand its properties and potential uses .

properties

IUPAC Name

4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJTNZSBMVFSU-UBKIQSJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966652
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2'-deoxycytidine

CAS RN

52278-77-0
Record name 5-Hydroxy-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52278-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-DEOXY-5-HYDROXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-5-hydroxycytidine
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2'-Deoxy-5-hydroxycytidine
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